molecular formula C6H6N4 B1426152 1H-Pyrazolo[3,4-B]pyridin-6-amine CAS No. 63725-49-5

1H-Pyrazolo[3,4-B]pyridin-6-amine

Cat. No. B1426152
CAS RN: 63725-49-5
M. Wt: 134.14 g/mol
InChI Key: XOXOWZFVBMJORH-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-B]pyridin-6-amine is a heterocyclic compound that presents two possible tautomeric forms: the 1H- and 2H-isomers . It has attracted the interest of medicinal chemists due to its close similarity with the purine bases adenine and guanine . More than 300,000 1H-pyrazolo[3,4-B]pyridines have been described, which are included in more than 5500 references .


Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-B]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole . The Gould–Jacobs reaction is often used for the synthesis of quinolines or 4-hydroxyquinoline derivatives using aniline and diethyl 2-(ethoxymethylene)malonate as starting materials .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-B]pyridin-6-amine is complex and presents up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .


Chemical Reactions Analysis

The synthetic methods used for the synthesis of 1H-Pyrazolo[3,4-B]pyridin-6-amine are systematized according to the method to assemble the pyrazolopyridine system . The advantages and drawbacks of these methods are considered in the analysis .

Scientific Research Applications

Synthesis and Diversity

1H-Pyrazolo[3,4-b]pyridines, including 1H-pyrazolo[3,4-b]pyridin-6-amine, are a class of heterocyclic compounds with significant synthetic and biomedical applications. Over 300,000 such compounds have been described, exhibiting diverse substituents and a variety of synthetic methods. These compounds are notable for their two possible tautomeric forms: the 1H- and 2H-isomers (Donaire-Arias et al., 2022).

Novel Synthesis Methods

Innovative synthesis approaches for 1H-pyrazolo[3,4-b]pyridin-6-amine derivatives include condensation reactions with pyrazole-5-amine derivatives and activated carbonyl groups, offering a useful method for creating new N-fused heterocycles (Ghaedi et al., 2015). Another approach involves the guanylation of 1H-pyrazolo[3,4-b]pyridin-3-amine to create new heterocyclic compounds, revealing the versatility of this compound in synthetic chemistry (Dolzhenko et al., 2012).

Biomedical Applications

1H-Pyrazolo[3,4-b]pyridin-6-amine derivatives have shown promise in biomedical research, particularly in the development of anticancer agents. Novel derivatives have been synthesized and screened for cytotoxic activity against various cancer cell lines, demonstrating significant bioactivity (Kurumurthy et al., 2014).

Environmental-Friendly Synthesis

Recent developments in the synthesis of 1H-pyrazolo[3,4-b]pyridin-6-amine derivatives focus on environmentally friendly methods. For instance, using recyclable polyethylene glycol (PEG)-400 as a reaction medium presents an efficient and mild synthesis approach, highlighting the compound's potential in sustainable chemistry (Zhong et al., 2013).

Safety And Hazards

1H-Pyrazolo[3,4-B]pyridin-6-amine is classified as Acute Tox. 3 Oral - Eye Irrit. 2. It should be stored in a dark place, in an inert atmosphere .

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXOWZFVBMJORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20717401
Record name 1H-Pyrazolo[3,4-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-B]pyridin-6-amine

CAS RN

63725-49-5
Record name 1H-Pyrazolo[3,4-b]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20717401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrazolo[3,4-b]pyridin-6-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Govindaraju, S Tabassum, MA Pasha - Chinese Chemical Letters, 2017 - Elsevier
Meglumine efficiently catalyzes the one-pot, five-component reaction of hydrazine, ethyl acetoacetate, aryl aldehydes, substituted phenylacetonitriles and ammonium acetate in ethanol …
Number of citations: 9 www.sciencedirect.com
M Georgiou, N Lougiakis, R Tenta, K Gioti, S Baritaki… - Pharmaceutics, 2023 - mdpi.com
Purine analogues are important therapeutic tools due to their affinity to enzymes or receptors that are involved in critical biological processes. In this study, new 1,4,6-trisubstituted …
Number of citations: 2 www.mdpi.com
P Gunasekaran, P Prasanna, S Perumal - Tetrahedron Letters, 2014 - Elsevier
A series of novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines was obtained in good yields from the domino reactions of N-methyl-1-(methylthio)-2-nitroprop-1-en-1-…
Number of citations: 52 www.sciencedirect.com
MI Marzouk, GH Sayed, MS Abd ElHalim… - European Journal of …, 2014 - eurjchem.com
The reactivity of hydrogen atoms at C-4 of pyrazolone 3 towards condensation reactions was studied by its reaction with p -anisaldehyde, malononitrile and/or ethyl acetoacetate in the …
Number of citations: 11 www.eurjchem.com
MN Jachak, AB Avhale, RB Toche… - Journal of Heterocyclic …, 2007 - Wiley Online Library
A series of pyrazolo [3, 4-b] pyridines has been synthesized by Friedländer condensation of 5-aminopyrazole-4-carbaldehyde 1 with active methylene compounds in basic medium. …
Number of citations: 35 onlinelibrary.wiley.com
P Acosta, B Insuasty, R Abonia, J Quiroga - Tetrahedron Letters, 2015 - Elsevier
Novel fused pyrrolo[1,2-a]pyrimidines and pyrido[1,2-a]pyrimidine derivatives were prepared by a cascade of two cyclization reactions between pyrazolopyridinediamines 4 and ω-…
Number of citations: 12 www.sciencedirect.com
R Gomez, SJ Jolly, T Williams, JP Vacca… - Journal of medicinal …, 2011 - ACS Publications
Highly active antiretroviral therapy (HAART) significantly reduces human immunodeficiency virus (HIV) viral load and has led to a dramatic decrease in acquired immunodeficiency …
Number of citations: 42 pubs.acs.org
P Acosta, B Insuasty, R Abonia, M Gutierrez… - Molecular Diversity, 2017 - Springer
An efficient route for the synthesis of novel 7-aryl and 7-spiropyrazolo[4 $$^{\prime }$$ ′ ,3 $$^{\prime }$$ ′ :5,6]pyrido[2,3-d]pyrimidine derivatives is described. These compounds …
Number of citations: 9 link.springer.com

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